molecular formula C12H10N2 B7885217 Pyridine, (1,2-ethenediyl)bis-

Pyridine, (1,2-ethenediyl)bis-

Cat. No.: B7885217
M. Wt: 182.22 g/mol
InChI Key: HKEOCEQLCZEBMK-UHFFFAOYSA-N
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Description

Pyridine, (1,2-ethenediyl)bis-: is an organic compound with the molecular formula C12H10N2 . It is also known by other names such as 1,2-Bis(2-pyridyl)ethylene and Pyridine, 2,2’-vinylenedi- . This compound consists of two pyridine rings connected by an ethene bridge, making it a bipyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Pyridine, (1,2-ethenediyl)bis- can be achieved through several methods. One common approach involves the homo-coupling of pyridine derivatives in the presence of a catalyst . This method typically uses metal complexes under both homogeneous and heterogeneous conditions. Another method involves the use of sulfur and phosphorus compounds as intermediates to facilitate the coupling reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Pyridine, (1,2-ethenediyl)bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridine, (1,2-ethenediyl)bis- involves its ability to coordinate with metal ions , forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to different biological effects. For example, its coordination with metal ions can inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Pyridine, (1,2-ethenediyl)bis- can be compared with other bipyridine derivatives, such as:

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity with metal ions.

    4,4’-Bipyridine: Another bipyridine derivative with similar applications but different structural properties.

  • **1,2-Bis(4-pyridyl)

Properties

IUPAC Name

2-(2-pyridin-2-ylethenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEOCEQLCZEBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030612
Record name 2,2′-(1,2-Ethenediyl)bis[pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437-15-6
Record name 2,2′-(1,2-Ethenediyl)bis[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-(1,2-Ethenediyl)bis[pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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